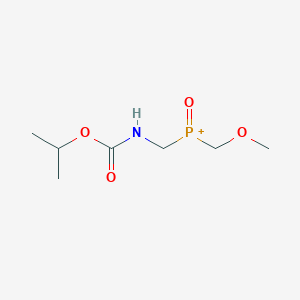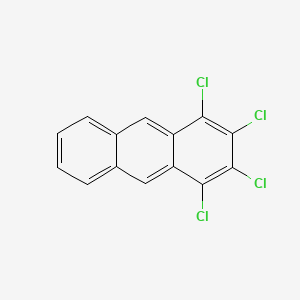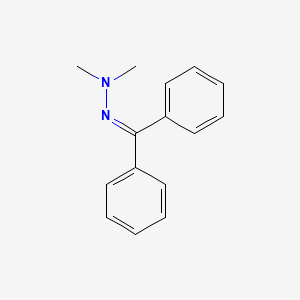
Diphenylmethanone dimethylhydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diphenylmethanone dimethylhydrazone is an organic compound with the molecular formula C15H16N2 It is a derivative of diphenylmethanone, where the carbonyl group is replaced by a dimethylhydrazone group
Preparation Methods
Synthetic Routes and Reaction Conditions
Diphenylmethanone dimethylhydrazone can be synthesized through the reaction of diphenylmethanone with dimethylhydrazine. The reaction typically involves heating diphenylmethanone with anhydrous dimethylhydrazine in the presence of a solvent such as ethanol and a catalyst like glacial acetic acid. The mixture is heated at reflux for several hours until the reaction is complete .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, pressure, and the use of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
Diphenylmethanone dimethylhydrazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or other derivatives.
Reduction: It can be reduced to form diphenylmethane derivatives.
Substitution: The hydrazone group can participate in substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various acids or bases to facilitate substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oximes, while reduction can produce diphenylmethane derivatives. Substitution reactions can lead to a variety of substituted hydrazones .
Scientific Research Applications
Diphenylmethanone dimethylhydrazone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of diphenylmethanone dimethylhydrazone involves its interaction with specific molecular targets and pathways. The compound can form stable complexes with various enzymes and proteins, affecting their activity. It may also interact with cellular membranes, altering their permeability and function. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to diphenylmethanone dimethylhydrazone include:
- Diphenylmethanone hydrazone
- Diphenylmethanone oxime
- Diphenylmethane derivatives
Uniqueness
This compound is unique due to its specific hydrazone group, which imparts distinct chemical properties and reactivity. This makes it valuable in various synthetic and research applications, distinguishing it from other similar compounds .
Properties
CAS No. |
24398-55-8 |
|---|---|
Molecular Formula |
C15H16N2 |
Molecular Weight |
224.30 g/mol |
IUPAC Name |
N-(benzhydrylideneamino)-N-methylmethanamine |
InChI |
InChI=1S/C15H16N2/c1-17(2)16-15(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12H,1-2H3 |
InChI Key |
NPSXAOICUSFQKJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)N=C(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl N-[(Z)-N-ethoxy-C-ethylcarbonimidoyl]carbamate](/img/structure/B14697333.png)
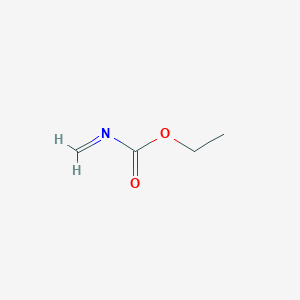
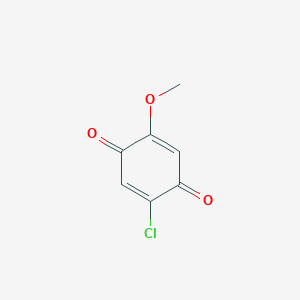
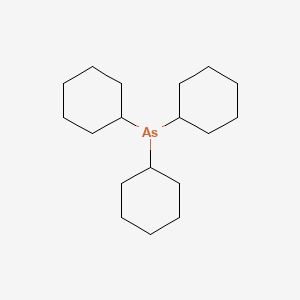
![4-Methyl-2-[(prop-2-en-1-yl)sulfanyl]quinoline](/img/structure/B14697350.png)
![4-[(E)-2-(2-chlorophenyl)ethenyl]-N-methylaniline](/img/structure/B14697358.png)
![(1R,5S)-1,8,8-Trimethyl-3-oxabicyclo[3.2.1]octan-2-one](/img/structure/B14697359.png)
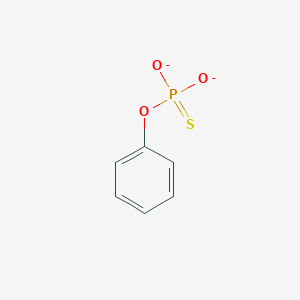
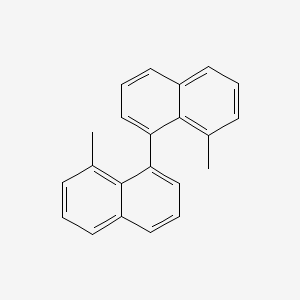


![2-[2-(4-Ethylphenyl)hydrazinylidene]-4-methoxynaphthalen-1(2H)-one](/img/structure/B14697384.png)
